molecular formula C21H19FN2O4S B2661645 1-(2-fluorophenyl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide CAS No. 955724-87-5

1-(2-fluorophenyl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide

Cat. No.: B2661645
CAS No.: 955724-87-5
M. Wt: 414.45
InChI Key: XSKWKFTYQGZWDT-UHFFFAOYSA-N
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Description

1-(2-fluorophenyl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorophenyl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide typically involves multiple steps:

    Formation of the Tetrahydroisoquinoline Core: The synthesis begins with the preparation of the 1,2,3,4-tetrahydroisoquinoline core. This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Furan-2-carbonyl Group: The furan-2-carbonyl group is introduced via an acylation reaction. This involves the reaction of the tetrahydroisoquinoline with furan-2-carbonyl chloride in the presence of a base such as triethylamine.

    Attachment of the 2-fluorophenyl Group: The 2-fluorophenyl group is typically introduced through a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the intermediate compound.

    Sulfonamide Formation: Finally, the methanesulfonamide group is introduced by reacting the intermediate with methanesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorophenyl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the tetrahydroisoquinoline ring to form isoquinoline derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are used under appropriate conditions.

Major Products

    Oxidation: Isoquinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: Due to its structural complexity, it may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Chemical Biology: It can be employed in the design of chemical probes to investigate biological pathways and mechanisms.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The presence of the furan and fluorophenyl groups suggests potential interactions with hydrophobic pockets in proteins, while the sulfonamide group may form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorophenyl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide
  • 1-(2-bromophenyl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide
  • 1-(2-methylphenyl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide

Uniqueness

The unique combination of the 2-fluorophenyl group and the furan-2-carbonyl moiety in 1-(2-fluorophenyl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide may confer distinct biological activities compared to its analogs. The fluorine atom can significantly influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable scaffold for drug development.

Properties

IUPAC Name

1-(2-fluorophenyl)-N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O4S/c22-19-5-2-1-4-16(19)14-29(26,27)23-18-8-7-15-9-10-24(13-17(15)12-18)21(25)20-6-3-11-28-20/h1-8,11-12,23H,9-10,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSKWKFTYQGZWDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3F)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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